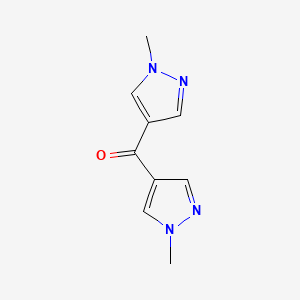
2-Methyl-1,3-benzothiazol-6-amine hydrochloride
Overview
Description
Scientific Research Applications
Electronic Properties and Corrosion Inhibition
2-Methyl-1,3-benzothiazol-6-amine hydrochloride is related to benzothiazole derivatives that have been studied for their electronic properties and corrosion inhibitive performance. Such studies often employ density functional theory to investigate electronic properties like HOMO, LUMO, and related parameters. These derivatives, including benzothiazoles, have been found to be efficient as corrosion inhibitors, with their efficiency potentially linked to their electronic properties (Behzadi & Forghani, 2017).
Synthesis and Transformations
The synthesis and transformations of benzothiazole derivatives, including 1,3-benzothiazol-2(3H)-one and its derivatives, have been extensively studied. These studies focus on producing various chemical compounds through reactions with chlorosulfonic acid, water, alcohols, and amines, leading to a range of acids, esters, and amides (Dushamov et al., 2020).
Antitumor Properties
Research has explored the antitumor properties of benzothiazole derivatives, including those similar to 2-Methyl-1,3-benzothiazol-6-amine hydrochloride. These compounds are known to have selective and potent antitumor properties in both in vitro and in vivo studies. The focus has been on understanding their mechanism of action and developing clinical agents. Modifications to the benzothiazole nucleus and the use of amino acid conjugation have been strategies to improve their therapeutic potential (Bradshaw et al., 2002).
Biological Activities
Benzothiazole derivatives have been identified to possess a variety of biological activities, including anti-inflammatory and anti-bacterial properties. Synthesis of such derivatives often involves reactions with chloroacetyl chloride, yielding various compounds with significant therapeutic potential (Hunasnalkar et al., 2010).
Corrosion Inhibition Studies
Inhibitory effects of benzothiazole derivatives on corrosion have been a significant area of research. These compounds, including 1,3-benzothiazol-2-amine derivatives, have been investigated for their ability to inhibit corrosion in materials like carbon steel. Theoretical and experimental approaches are used to understand the mechanisms of their inhibitory efficiency, often linked to their molecular structure and electronic properties (Dehdab et al., 2015).
properties
IUPAC Name |
2-methyl-1,3-benzothiazol-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;/h2-4H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHKJNZWFRQYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzothiazol-6-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B3149335.png)
![Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B3149348.png)







![2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3149407.png)